molecular formula C21H27N2O4P B13777550 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 72214-25-6

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B13777550
CAS No.: 72214-25-6
M. Wt: 402.4 g/mol
InChI Key: OWKTYKYYGBBYKF-UHFFFAOYSA-M
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Description

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is an organic compound that features a phenyl group and an indolium ring structure. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves the reaction of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired indolium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate exerts its effects involves the interaction with specific molecular targets. In biological systems, it can bind to cellular components, leading to fluorescence or photodynamic effects. The compound’s ability to generate reactive oxygen species upon light activation is crucial for its applications in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate
  • 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride

Uniqueness

Compared to its analogs, 2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate exhibits unique properties such as higher solubility in water and enhanced stability under various conditions. These characteristics make it particularly suitable for applications in aqueous environments and long-term storage .

Properties

CAS No.

72214-25-6

Molecular Formula

C21H27N2O4P

Molecular Weight

402.4 g/mol

IUPAC Name

dihydrogen phosphate;N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C21H25N2.H3O4P/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4;1-5(2,3)4/h6-15H,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

OWKTYKYYGBBYKF-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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